molecular formula C13H15ClN4O3 B8593490 Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B8593490
M. Wt: 310.73 g/mol
InChI Key: JSSKIZBRMSVZNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate is a useful research compound. Its molecular formula is C13H15ClN4O3 and its molecular weight is 310.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Molecular Formula

C13H15ClN4O3

Molecular Weight

310.73 g/mol

IUPAC Name

ethyl 6-chloro-8-morpholin-4-ylimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C13H15ClN4O3/c1-2-21-13(19)9-8-18-12(15-9)10(7-11(14)16-18)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3

InChI Key

JSSKIZBRMSVZNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 5a (10.6 g, 34.8 mmol) in acetonitrile (150 mL) was added DIEA (10.9 mL, 62.6 mmol) and morpholine (3.60 mL, 42.0 mmol). The reaction mixture was stirred at rt for 1 h, during which time the entire solution solidified. The resulting mixture was left at rt for 3 h, then was poured into ice water (200 mL), and the precipitates were collected by filtration, and dried under high vacuum. Compound 5b was obtained as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.25 (s, 1H), 6.10 (s, 1H), 4.43 (q, J=7.1 Hz, 2H), 3.99-4.17 (m, 4H), 3.86-3.96 (m, 4H), 1.41 (t, J=7.1 Hz, 3H).
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

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